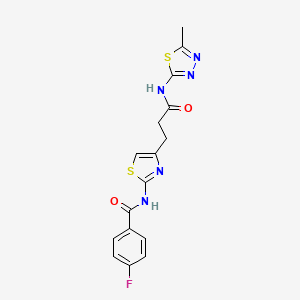
2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride” likely belongs to a class of organic compounds known as halogenated pyridines . These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with one or more halogen atoms. In this case, the pyridine ring is substituted with fluorine atoms and a difluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a planar, aromatic ring system. The presence of fluorine atoms and a difluoromethyl group would likely influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
As a halogenated pyridine, this compound could potentially undergo various types of chemical reactions, including nucleophilic substitution, elimination, and addition reactions . The presence of the amine group could also enable reactions such as condensation and protonation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its electronegativity and polarity . The amine group could enable the formation of hydrogen bonds .科学的研究の応用
Synthesis of Fluorinated Pyridines
The nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride, under catalyst-free conditions, is an efficient method for synthesizing 2-aminopyridine derivatives. This process utilizes acetamidine hydrochloride as an ammonia source, highlighting its high yield, chemoselectivity, and broad substrate adaptability, indicating the potential for creating other N-heterocycles with fluorine substituents under similar conditions (Li et al., 2018).
Fluorination Techniques
Recent studies have explored various fluorination techniques, including the use of N-fluoro compounds as fluorinating agents in organic synthesis. These compounds are categorized into neutral and ionic reagents, with their fluorinating activity influenced by their structure and the nature of the solvent. This comprehensive analysis covers the fluorination of different organic compounds and discusses the mechanisms, advantages, and disadvantages of using N-fluoro amines compared to other fluorinating agents (Furin & Fainzil’berg, 2000).
Catalytic Fluorination
Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation of carbon-carbon multiple bonds. The design of photoredox systems for catalytic fluoromethylation is crucial for synthesizing compounds with trifluoromethyl (CF3) and difluoromethyl (CF2H) groups. This approach involves using stable and easy-to-handle electrophilic fluoromethylating reagents, such as Umemoto and Togni reagents, highlighting the significance of catalysis in developing new fluoromethylation protocols (Koike & Akita, 2016).
Fluorinated Heterocycles Synthesis
A mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor triggers electrophilic cyclisations to afford fluorinated heterocycles with 1,3-disubstitution. This dual role of Selectfluor as both a fluorine source and a base demonstrates its effectiveness for synthesizing fluorinated heterocycles, showing significant potential for creating diverse fluorinated structures (Parmar & Rueping, 2014).
Removal of PFAS
Amine-containing sorbents have been identified as promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, providing a comprehensive strategy for PFAS control in water treatment processes (Ateia et al., 2019).
特性
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-4-3(10)1-2-11-5(4)6(8)9;/h1-2,6H,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCCXLZMUPFPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
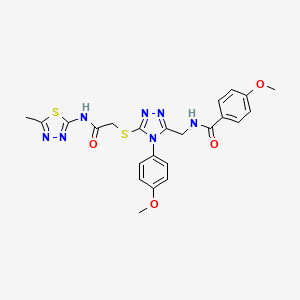
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)
![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)
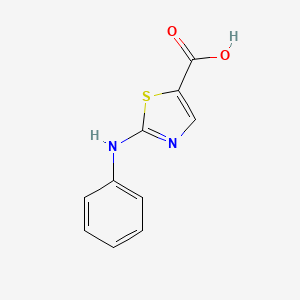
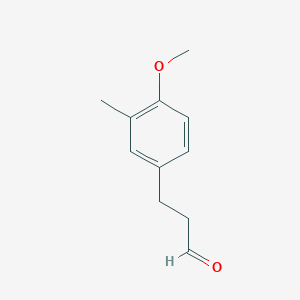
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)


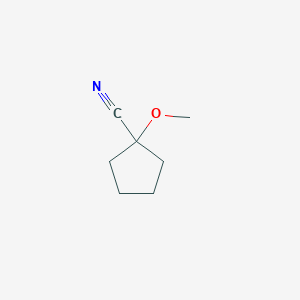
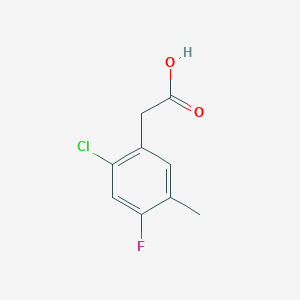
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
